molecular formula C45H49O25+ B12090944 1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)- CAS No. 218963-76-9

1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-

Cat. No.: B12090944
CAS No.: 218963-76-9
M. Wt: 989.9 g/mol
InChI Key: MEMCAMOQDXSLTL-MKSLPENWSA-O
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Description

1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple glucopyranosyl groups and hydroxyphenyl moieties, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)- involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the benzopyrylium core. The reaction conditions typically require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydroxyphenyl derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles, leading to the formation of ethers and esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its glucopyranosyl groups make it a potential candidate for studying carbohydrate-protein interactions and glycosylation processes.

    Medicine: The hydroxyphenyl moieties suggest potential antioxidant and anti-inflammatory properties, making it a subject of interest in pharmaceutical research.

    Industry: It may be used in the development of new materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can participate in redox reactions, potentially affecting cellular oxidative stress levels. The glucopyranosyl groups may interact with carbohydrate-binding proteins, influencing glycosylation pathways and cellular signaling.

Comparison with Similar Compounds

Similar compounds include other benzopyrylium derivatives and glucopyranosyl-containing molecules. Compared to these compounds, 1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Some similar compounds include:

  • Acacetin-7-O-6’'-Malonylglucoside
  • Rhena-2-benzopyrylium complexes

These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties.

Properties

CAS No.

218963-76-9

Molecular Formula

C45H49O25+

Molecular Weight

989.9 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C45H48O25/c46-15-27-33(54)36(57)40(61)44(67-27)70-42-38(59)35(56)29(16-62-31(52)10-3-18-1-6-20(47)7-2-18)69-45(42)66-26-13-23-24(64-41(26)19-4-8-21(48)9-5-19)11-22(49)12-25(23)65-43-39(60)37(58)34(55)28(68-43)17-63-32(53)14-30(50)51/h1-13,27-29,33-40,42-46,54-61H,14-17H2,(H3-,47,48,49,50,51,52)/p+1/t27-,28-,29-,33-,34-,35-,36+,37+,38+,39-,40-,42-,43-,44+,45-/m1/s1

InChI Key

MEMCAMOQDXSLTL-MKSLPENWSA-O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC=C(C=C6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O

Origin of Product

United States

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